molecular formula C27H27N3O2 B5021103 diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol

diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol

Cat. No. B5021103
M. Wt: 425.5 g/mol
InChI Key: KMHWTKOGRWQJEK-UHFFFAOYSA-N
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Description

“Diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol” is a complex organic compound that contains several functional groups and rings, including a phenyl group, a 1,2,4-oxadiazole ring, and a piperidine ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms and one oxygen atom . This type of compound is often used in the development of new drugs due to its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one present in this compound, has been a subject of interest in medicinal chemistry . One common method involves the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C . This yields cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl group, and a piperidine ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms and one oxygen atom . This ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the 1,2,4-oxadiazole ring, the phenyl group, and the piperidine ring. The 1,2,4-oxadiazole ring, in particular, is known to participate in a variety of chemical reactions due to its hydrogen bond acceptor properties .

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the available literature, compounds containing 1,2,4-oxadiazole rings have been found to exhibit a variety of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities are often attributed to the ability of the 1,2,4-oxadiazole ring to form hydrogen bonds with biological targets .

Future Directions

Given the broad range of biological activities exhibited by compounds containing 1,2,4-oxadiazole rings, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research could focus on synthesizing a variety of derivatives of this compound and testing their biological activities. Additionally, more detailed studies could be conducted to understand the mechanism of action of these compounds .

properties

IUPAC Name

diphenyl-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c31-27(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-30(19-17-24)20-25-28-26(29-32-25)21-10-4-1-5-11-21/h1-15,24,31H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHWTKOGRWQJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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